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  • Product: 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid
  • CAS: 1704064-08-3

Core Science & Biosynthesis

Foundational

molecular weight and exact mass of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, a substituted phenylboronic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, the influence of its structural components on reactivity, and robust analytical methodologies for its characterization.

Core Physicochemical Properties and Structure

4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid belongs to the versatile class of organoboron compounds widely employed in synthetic chemistry. Its fundamental properties are pivotal for its application in reaction modeling, stoichiometric calculations, and analytical characterization.

The molecular formula of the free base is C₁₁H₁₇BFNO₃ . The hydrochloride salt form is also common, with the formula C₁₁H₁₈BClFNO₃ and a corresponding molecular weight of approximately 277.53 g/mol .[1]

Below is a summary of the calculated core quantitative data for the free base form of the compound.

PropertyValue
Chemical Formula C₁₁H₁₇BFNO₃
Average Molecular Weight 241.07 g/mol
Exact Mass 241.128552 Da
Monoisotopic Mass 241.128552 Da

These values are fundamental for high-resolution mass spectrometry, which distinguishes molecules based on their exact mass, allowing for unambiguous identification in complex matrices.

The Influence of Molecular Architecture on Chemical Behavior

The chemical personality of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is a direct consequence of its three key structural motifs: the phenylboronic acid core, the electron-withdrawing fluorine substituent, and the basic dimethylaminopropoxy sidechain.

  • Phenylboronic Acid Core : This functional group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for forging carbon-carbon bonds.[2] The boron atom is a Lewis acid, capable of reversibly binding with diols, a property exploited in the design of sensors and for carbohydrate recognition.

  • Fluoro Substituent : The fluorine atom, positioned ortho to the boronic acid group, exerts a strong electron-withdrawing inductive effect. This electronic influence is critical as it increases the Lewis acidity of the boron center. A key consequence of this increased acidity is a lowering of the boronic acid's pKa.[3][4] For applications in physiological environments, such as in glucose sensing materials, a pKa value near the physiological pH of 7.4 is highly desirable.[2] The introduction of fluorine is a well-established strategy to achieve this.[3]

  • Dimethylaminopropoxy Sidechain : This group imparts several important characteristics. The tertiary amine is basic and will be protonated at acidic or neutral pH, significantly increasing the molecule's solubility in aqueous media. This is a crucial feature for applications in biological systems and for certain reaction conditions. Furthermore, the amine provides a handle for further derivatization or for attachment to polymers and solid supports.[2][4]

Workflow for Analytical Characterization

Ensuring the identity, purity, and stability of a research compound is paramount. A multi-step analytical workflow is required for the comprehensive characterization of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Stability cluster_3 Phase 4: Final Certification A Sample Receipt & Visual Inspection B Solubility Testing (Aqueous & Organic) A->B C High-Resolution Mass Spectrometry (HRMS) - Confirm Exact Mass B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) - Confirm Structure C->D E RP-HPLC-UV/PDA - Determine Purity (%) D->E F UPLC-MS Analysis - Monitor for Degradants (e.g., Boroxines) E->F G Certificate of Analysis (CoA) Generation F->G

Caption: A typical analytical workflow for the characterization of a substituted phenylboronic acid.

Key Experimental Protocols

The following protocols are exemplary methodologies based on established analytical techniques for boronic acids and are designed to be self-validating through the use of reference standards and system suitability checks.[5][6][7]

Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the main compound from potential impurities.

  • Instrumentation & Columns:

    • HPLC system with a UV/PDA detector.

    • A C18 stationary phase column (e.g., Waters XSelect™ HSS T3) is often suitable for separating a range of boronic acids.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • The acidic modifier helps to ensure sharp peak shapes by keeping the boronic acid in its neutral form.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength maximum determined by PDA scan).

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9.1-11 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~1 mg/mL.

  • Analysis & Data Interpretation:

    • Inject a blank (diluent), a system suitability standard, and the sample.

    • Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

Protocol 2: Identity Confirmation by UPLC-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)

This high-sensitivity technique confirms the compound's identity by measuring its mass-to-charge ratio (m/z).

  • Instrumentation:

    • UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Causality Behind Method Choice: Boronic acids are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines, especially at elevated temperatures or under certain ionization conditions.[5] UPLC offers a very fast analysis time (often under 2 minutes), minimizing on-instrument time. Furthermore, optimizing the cone voltage in the ESI source is critical to favor the formation of the protonated molecular ion [M+H]⁺ and reduce in-source fragmentation or boroxine formation.[5]

  • UPLC-MS Conditions:

    • Column: Acquity BEH C18, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A rapid gradient from 5% to 95% B over 1 minute.

    • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Cone Voltage: Optimized around 25 V (this is instrument-dependent but a crucial parameter to tune).[5]

    • Mass Range: Scan from m/z 100 to 500.

  • Data Interpretation:

    • The primary objective is to observe a peak in the mass spectrum corresponding to the calculated exact mass of the protonated molecule ([C₁₁H₁₇BFNO₃ + H]⁺), which is approximately 242.13. The high resolution of the instrument should allow this to be measured with an error of less than 5 ppm.

Synthesis and Reactivity Context

While a detailed synthesis is beyond the scope of this guide, compounds like 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid are typically synthesized from a corresponding aryl halide (e.g., a bromo- or iodo-substituted precursor). A common synthetic pathway involves a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis to yield the boronic acid.[2] This approach is well-documented for a variety of substituted phenylboronic acids.[2][8]

As a functionalized phenylboronic acid, its primary utility lies in its role as a coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular scaffolds essential for the development of new pharmaceutical agents.[2][9]

References

  • Analytical Methods Editorial Board. (2020). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

  • Reddy, S. et al. (2013). An ultra high performance liquid chromatography electrospray ionization mass spectrometry method for the analysis of a broad range of boronic acids present in industrial samples. Analytical Methods, 5(16), 4065-4071. Available at: [Link]

  • Tebben, A. J. et al. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12558-12567. Available at: [Link]

  • Gadzala, L. et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Wang, Y. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Thesis. Available at: [Link]

  • Zheng, Y. et al. (2011). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 13(22), 6002-6005. Available at: [Link]

  • Tebben, A. J. et al. (2016). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. ResearchGate. Available at: [Link]

  • Dąbrowski, M. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3468. Available at: [Link]

  • Unknown Author. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. Available at: [Link]

  • Miyaura, N. et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Das, S. et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Available at: [Link]

  • PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Banala, A. K. et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(16), 6474-6487. Available at: [Link]

  • Das, S. et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride. Available at: [Link]

Sources

Exploratory

Modulating Boronic Acid Reactivity and Pharmacokinetics: The Electron-Withdrawing Effects of Fluorine in 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

Executive Summary In modern medicinal chemistry and organic synthesis, the precise tuning of electronic properties within building blocks is paramount. 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the precise tuning of electronic properties within building blocks is paramount. 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid represents a highly sophisticated bifunctional intermediate. It combines a solubilizing basic amine tail with a boronic acid moiety, making it an ideal precursor for synthesizing targeted therapeutics (e.g., kinase inhibitors).

However, the true chemical ingenuity of this molecule lies in the strategic placement of the fluorine atom at the 3-position . As a Senior Application Scientist, I have observed that this single atomic substitution exerts profound inductive (-I) effects that dictate the molecule's Lewis acidity, accelerate its cross-coupling kinetics, and shield it from metabolic degradation. This technical guide deconstructs the causality behind these effects and provides self-validating protocols for leveraging this building block in the laboratory.

Structural Anatomy & The "Push-Pull" Electronic Topology

To understand the reactivity of this molecule, we must analyze the electronic forces acting upon the empty p-orbital of the sp²-hybridized boron atom. The boron center is subject to a competing "push-pull" dynamic from its two aromatic substituents:

  • The Para-Alkoxy Effect (+M "Push"): The ether oxygen of the propoxy group is located at the 4-position, para to the boronic acid. Through resonance (+M), the oxygen donates electron density into the aromatic ring, which delocalizes into the boron's empty p-orbital. This electron donation typically decreases Lewis acidity, raising the pKa to >9.0 and rendering the boronic acid sluggish in transmetalation reactions.

  • The Meta-Fluoro Effect (-I "Pull"): The fluorine atom is located at the 3-position, meta to the boron. Because resonance effects are forbidden by orbital symmetry at the meta position, the fluorine exerts only a strong inductive (-I) electron-withdrawing effect through the sigma-bond framework.

The Causal Result: The highly electronegative meta-fluorine effectively neutralizes the deactivating +M effect of the para-alkoxy group. This restores the electrophilicity of the boron center, dropping the pKa back to an optimal range for chemical reactivity.

ElectronicEffects F_Subst 3-Fluoro Substitution (meta to Boron) Inductive Strong Inductive Effect (-I) Dominates over +M F_Subst->Inductive Electronic Metabolic Steric/Electronic Shielding Blocks CYP450 Oxidation F_Subst->Metabolic Steric LewisAcid Increased Lewis Acidity at Boron Center Inductive->LewisAcid pKaDrop Lowered pKa (~8.0 - 8.3) LewisAcid->pKaDrop Facilitates OH- binding

Causal pathway of 3-fluoro substitution on electronic properties and metabolic stability.

Modulation of Lewis Acidity and pKa

Boronic acids do not act as Brønsted acids (proton donors) in aqueous media; they act as Lewis acids. They accept a hydroxide ion (OH⁻) from water, transitioning from a neutral, trigonal planar sp² geometry to an anionic, tetrahedral sp³ boronate complex.

The1[1]. By introducing fluorine, the strong -I effect stabilizes the negative charge on the resulting sp³ boronate anion, thereby 2[2]. This relationship between3[3].

Table 1: Comparative Physicochemical Properties of Substituted Phenylboronic Acids
Compound / SubstituentElectronic Effect on BoronEstimated pKa
Phenylboronic Acid (Unsubstituted)Baseline8.86
4-Methoxyphenylboronic Acid+M (Electron Donating)~9.20
3-Fluorophenylboronic Acid-I (Electron Withdrawing)7.46 – 8.11
4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid -I (Fluoro) + +M (Alkoxy) ~8.0 – 8.3

Note: The synergistic "push-pull" effect in the title compound ensures the pKa remains low enough for efficient activation under mild basic conditions, a4[4].

Implications for Suzuki-Miyaura Cross-Coupling Kinetics

In Suzuki-Miyaura cross-coupling, the transmetalation step—where the aryl group transfers from boron to the Palladium(II) complex—is strictly dependent on the boronic acid being in its activated, anionic sp³ boronate form.

Because the meta-fluorine lowers the pKa to ~8.2, a significantly higher fraction of the molecule exists as the active sp³ boronate at a milder pH (e.g., pH 8.5–9.0) compared to non-fluorinated analogs. This prevents the need for harsh, strong bases (like NaOH or KOtBu) that could otherwise cleave sensitive functional groups or degrade the dimethylamino tail.

SuzukiWorkflow Step1 Step1 Step2 2. Boronate Formation sp2 to sp3 Transition Step1->Step2 Fast due to low pKa Step3 3. Transmetalation Transfer of Aryl to Pd(II) Step2->Step3 Rate-Limiting Step Step4 4. Reductive Elimination C-C Bond Formation Step3->Step4

Mechanistic workflow of Suzuki-Miyaura coupling highlighting the sp3 boronate dependency.

Pharmacokinetic and Metabolic Shielding (ADME)

Beyond synthetic utility, the fluorine atom serves a critical role in drug design:

  • Metabolic Blocking: The 3-position of a 4-alkoxyphenyl ring is a notorious hotspot for Cytochrome P450-mediated aromatic hydroxylation. Fluorine acts as an isosteric metabolic shield; its strong C-F bond resists oxidative cleavage, drastically improving the half-life of the resulting drug candidate.

  • Ether Basicity Modulation: The inductive pull of the ortho-fluorine reduces the electron density on the adjacent ether oxygen of the propoxy group. This reduces the oxygen's basicity, making the molecule less susceptible to oxidative O-dealkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Self-Validating Potentiometric pKa Determination

Objective: Deconvolute the pKa of the boronic acid (~8.2) from the basic dimethylamine tail (~9.5).

  • Preparation: Dissolve 1.0 mmol of the compound in 50 mL of a 1:1 water/methanol mixture (ensures complete solvation of the lipophilic aromatic core).

  • Acidification: Add 0.1 M HCl to drop the pH to ~3.0. Causality: This fully protonates the dimethylamine and ensures the boronic acid is entirely in its neutral sp² form.

  • Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen purge (to prevent CO₂ absorption, which artificially lowers pH) while recording pH.

  • Validation (Data Analysis): Calculate the first derivative (dpH/dV). The presence of two distinct inflection points validates the dual-ionization nature of the molecule. The exact pKa is extracted at the half-equivalence point of the first buffering region.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Achieve >95% coupling yield using mild conditions.

  • Reagent Assembly: Combine 1.0 eq of aryl halide, 1.2 eq of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, and 0.05 eq of Pd(dppf)Cl₂ in a Schlenk flask.

  • Solvent/Base System: Add a degassed mixture of 1,4-dioxane and 0.5 M aqueous K₂CO₃ (3:1 v/v). Causality: K₂CO₃ buffers the aqueous layer at pH ~10. Because this is >1.5 units above the boronic acid's pKa, it guarantees near-complete conversion to the active sp³ boronate without hydrolyzing the product.

  • Reaction: Heat to 80°C for 4 hours.

  • Validation (In-Process Control): Monitor via LC-MS. Self-Validating Check: If the reaction stalls before completion, measure the pH of the aqueous layer. If pH < 8.0, the equilibrium has shifted back to the inactive sp² boronic acid. Adding additional base will immediately restart the catalytic cycle, proving the mechanistic dependency.

References

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. 4

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Center for Biotechnology Information (NCBI) / PMC.1

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society (JACS). 2

  • Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. 3

Sources

Protocols & Analytical Methods

Method

Mastering Biaryl Synthesis: A Detailed Protocol for Suzuki-Miyaura Cross-Coupling with 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of contemporary synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palla...

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Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of contemporary synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] This application note provides a comprehensive protocol for the use of a highly functionalized and pharmaceutically relevant building block, 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, in the Suzuki-Miyaura coupling.

The unique structural features of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, including a solubilizing dimethylamino group and an electron-withdrawing fluorine atom, make it an attractive component in drug discovery programs. The tertiary amine can enhance aqueous solubility and provide a handle for salt formation, improving the pharmacokinetic properties of target molecules. The fluorine substituent can modulate the electronic properties and metabolic stability of the final compound.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. This diagram illustrates the key steps: oxidative addition, transmetalation, and reductive elimination, which lead to the formation of the desired biaryl product and regeneration of the active Pd(0) catalyst.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (Ar'-B(OR)2) is transferred to the palladium center, a step that is facilitated by the presence of a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Synthesis of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

While commercially available, understanding the synthesis of this key reagent provides valuable context for its reactivity and potential impurities. A common synthetic route starts from a readily available precursor, such as 4-bromo-2-fluoroaniline. The synthesis involves protection of the amino group, followed by a lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection and hydrolysis to yield the desired boronic acid.[5][6] A similar strategy can be envisioned starting from a commercially available phenol.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid with a representative aryl bromide. Optimization of reaction parameters may be necessary for different substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid HCl1704080-71-6277.53Commercially availableStore under inert atmosphere at 2-8°C
Aryl Bromide (e.g., 4-bromoanisole)104-92-7187.04Commercially availableEnsure purity
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Commercially availableCatalyst precursor
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.51Commercially availableLigand
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially availableAnhydrous, finely powdered
1,4-Dioxane123-91-188.11Commercially availableAnhydrous, degassed
Water7732-18-518.02-Degassed (e.g., by sparging with argon)
Reaction Setup and Procedure

Figure 2: A high-level workflow of the Suzuki-Miyaura cross-coupling experiment, from initial reagent preparation to final product characterization.

  • Reaction Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid hydrochloride (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Base Addition: Add potassium carbonate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: The selection of the palladium source and ligand is critical for reaction efficiency. For challenging substrates, more advanced catalyst systems, such as pre-formed palladium-ligand complexes (e.g., SPhos-Pd-G3), may be beneficial.

  • Base Selection: The choice of base can significantly impact the reaction outcome. While potassium carbonate is a common and effective choice, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable for certain substrate combinations. The base facilitates the transmetalation step by forming a more nucleophilic boronate species.[2]

  • Solvent System: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. The ratio of the solvents can be optimized to improve reaction rates and yields.

  • Degassing: Thoroughly degassing the solvents and the reaction mixture is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of byproducts.

  • Troubleshooting Common Issues:

    • Low or No Conversion: This could be due to an inactive catalyst, insufficient degassing, or an inappropriate choice of base or solvent. Consider using a fresh batch of catalyst and ensure all reagents and solvents are of high purity and properly degassed.

    • Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Rigorous degassing and the use of a pre-activated Pd(0) catalyst can minimize this issue.

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing reaction, especially with electron-rich or sterically hindered boronic acids. Using milder bases or shorter reaction times may help to mitigate this problem.

Applications in Drug Discovery: A Case Study in Kinase Inhibitors

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis. The use of functionalized building blocks like 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid allows for the efficient construction of complex molecules with desirable pharmaceutical properties. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can reliably and reproducibly synthesize novel biaryl compounds for a wide range of applications, from drug discovery to materials science. This detailed protocol serves as a robust starting point for the successful implementation of this powerful synthetic methodology.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Grasa, G. A.; Hillier, A. C.; Nolan, S. P. Convenient and Efficient Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium/Diazabutadiene System. Organic Letters, 2001 , 3 (7), 1075–1078. [Link]

  • Das, S.; Alexeev, V. L.; Sharma, A. C.; Geib, S. J.; Asher, S. A. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 2003 , 44 (42), 7719-7722. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • The Royal Society of Chemistry. The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides. [Link]

  • Prakash, G. K. S.; Pertusati, F.; Jog, P. V. Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 2011 , 88, 7. [Link]

  • MDPI. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • Silva, A. M. S.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020 , 25 (18), 4284. [Link]

  • The Royal Society of Chemistry. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 2014 , 5, 1612-1627. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 2017 , 7 (3), 76. [Link]

  • Nolan, S. P.; et al. Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)(3-Cl-pyridyl)]2(μ-Cl)2. Organic Letters, 2017 , 19 (17), 4640–4643. [Link]

  • Ishihara, K.; Ohara, S.; Yamamoto, H. (3,4,5-Trifluorophenyl)boronic Acid as an Efficient Catalyst for Amide Condensation. Organic Syntheses, 2002 , 79, 176. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Dewez, D. F.; et al. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 2021 , 28 (8), 1145-1157.e9. [Link]

  • Semantic Scholar. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Rewcastle, G. W.; et al. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 1998 , 41 (5), 742-751. [Link]

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 2019 , 24 (19), 3543. [Link]

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Application

applications of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid in small molecule drug discovery

An In-Depth Guide to the Application of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic Acid in Modern Drug Discovery Introduction: A Multifunctional Building Block for Targeted Therapies In the landscape of modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic Acid in Modern Drug Discovery

Introduction: A Multifunctional Building Block for Targeted Therapies

In the landscape of modern medicinal chemistry, boronic acids are indispensable tools, primarily celebrated for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful transformation enables the construction of carbon-carbon bonds, particularly for generating biaryl and heteroaryl structures that form the backbone of numerous therapeutic agents.[2][3] Among the vast arsenal of available boronic acid reagents, 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid stands out as a strategically designed building block, embedding multiple critical features that address key challenges in drug design, from target affinity to pharmacokinetic optimization.

This molecule is more than a simple coupling partner; it is a convergence of three distinct functional motifs, each imparting desirable properties to a final drug candidate:

  • The Phenylboronic Acid Moiety: This is the reactive handle, enabling facile and predictable incorporation of the entire phenyl ring structure into a target molecule via robust cross-coupling chemistry.[1]

  • The meta-Fluorine Substituent: The strategic placement of a fluorine atom is a cornerstone of modern drug design.[4][5] It can profoundly influence a molecule's properties by enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through unique electronic interactions, and modulating the pKa of adjacent groups.[4]

  • The (Dimethylamino)propoxy Side Chain: This flexible, basic chain is a powerful pharmacokinetic modulator.[6] The terminal dimethylamino group significantly enhances aqueous solubility at physiological pH, a critical factor for oral bioavailability.[7][8] It also provides a handle for forming well-behaved crystalline salts, simplifying drug formulation and manufacturing.[9]

This guide provides a detailed exploration of the applications of this versatile reagent, offering both the strategic rationale and practical protocols for its use in the synthesis of small molecule inhibitors.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a preferred method for synthesizing biaryl compounds, which are prevalent scaffolds in many classes of drugs, particularly kinase inhibitors.[10][11] The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse starting materials.[1][12]

The catalytic cycle, a fundamental concept for understanding the reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to an organohalide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ Organopalladium Complex OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ + Base ArPdAr Ar-Pd(II)-Ar'(L)₂ Di-organopalladium Complex Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid hydrochloride with various aryl or heteroaryl halides.

Protocol 1: General Procedure using Conventional Heating

This method is suitable for a wide range of substrates and is a reliable standard in many synthetic labs.

Materials:

  • 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid hydrochloride (1.2 equiv)

  • Aryl/Heteroaryl Halide (e.g., bromide or iodide) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (3.0 equiv)

  • Solvent System: Degassed 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid hydrochloride (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane).

  • Base Addition: In a separate vial, dissolve the base (e.g., K₂CO₃, 3.0 equiv) in degassed water and add it to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Synthesis

This protocol is ideal for rapid reaction optimization and high-throughput synthesis, often providing higher yields in significantly less time.[12]

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

  • Solvent: N,N-Dimethylacetamide (DMA) or 1,4-Dioxane/Water.

Procedure:

  • Preparation: In a microwave vial, combine the aryl halide (1.0 equiv), 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid hydrochloride (1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv), and base (e.g., 2M K₂CO₃, 4.0 equiv).

  • Solvent: Add the solvent (e.g., DMA) to ensure all solids are dissolved.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes.

  • Workup & Purification: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues. The filtrate can then be diluted with an organic solvent and washed with water as in Protocol 1, followed by purification.

ParameterConventional HeatingMicrowave-AssistedRationale & Insights
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)PdCl₂(dppf), other stable Pd(II) pre-catalystsPdCl₂(dppf) is often preferred for its air stability and effectiveness with a broad range of substrates, including less reactive aryl chlorides.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄The choice of base is crucial. K₂CO₃ is a good general-purpose base. Stronger bases like Cs₂CO₃ or K₃PO₄ may be needed for challenging couplings.[14]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂ODMA, DMF, Dioxane/H₂OBiphasic systems are common and effective.[12] Aprotic polar solvents like DMA are excellent for microwave heating due to their high boiling points and dielectric properties.
Temperature 80 - 110 °C120 - 150 °CMicrowave heating allows for rapid, uniform heating to temperatures above the solvent's boiling point, dramatically accelerating the reaction rate.
Time 4 - 24 hours10 - 45 minutesThe significant reduction in reaction time is the primary advantage of microwave synthesis, boosting laboratory throughput.

Application in Kinase Inhibitor Drug Discovery

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[10] Many of these molecules feature a biaryl or heteroaryl-aryl core that binds to the ATP pocket of the target kinase.[11][15] The 4-(3-(Dimethylamino)propoxy)-3-fluorophenyl group is an ideal motif to install as the "solvent-exposed" region of such an inhibitor.

Consider a hypothetical synthesis targeting a MAP4 Kinase, a family of enzymes implicated in neurodegenerative diseases.[15] The goal is to couple our boronic acid with a core heterocyclic scaffold, such as an iodinated azaindole, which is known to interact with the kinase hinge region.

Kinase_Inhibitor_Synthesis BoronicAcid 4-(3-(Dimethylamino)propoxy)- 3-fluorophenylboronic acid B(OH)₂ SuzukiStep Suzuki-Miyaura Coupling (Pd Catalyst, Base) BoronicAcid->SuzukiStep AzaIndole Iodinated Azaindole Core I AzaIndole->SuzukiStep FinalProduct Hypothetical MAP4K Inhibitor Solvent-Exposed Region Hinge-Binding Core SuzukiStep->FinalProduct

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

In this design, the azaindole core provides key hydrogen bonding interactions with the kinase hinge. The 2-fluoro-4-propoxy-phenyl group, installed via the Suzuki reaction, positions the dimethylaminopropoxy tail out towards the solvent channel. This tail serves two purposes:

  • Physicochemical Properties: It drastically improves the aqueous solubility of the otherwise greasy heterocyclic molecule, which is essential for oral absorption and achieving effective drug concentrations in plasma.[6]

  • Target Engagement: While not its primary role, the flexible chain can sometimes form additional, beneficial interactions with residues at the mouth of the ATP binding site, potentially improving potency and selectivity.

Strategic Rationale: The "Why" Behind the Building Block

A senior medicinal chemist selects building blocks not just for their reactivity, but for the properties they engineer into the final molecule.[16] The choice of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is a deliberate strategy to optimize a drug candidate's overall profile.

Molecular FragmentProperty ConferredRationale in Drug Design
Fluorine Atom Metabolic StabilityThe high strength of the C-F bond prevents metabolic oxidation at that position, a common pathway for drug clearance. This can increase the drug's half-life.[4][16]
Target AffinityThe electronegativity of fluorine can alter the electronic character of the phenyl ring and enable favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein.[4]
Dimethylamino Group Aqueous SolubilityAs a basic amine (pKa ~9-10), this group is protonated at physiological pH (7.4), rendering the molecule charged and significantly more soluble in water. This is a classic "prodrug" strategy to enhance bioavailability.[8][17]
Cell PermeabilityThe balance between the charged (soluble) and neutral (membrane-permeable) forms allows the molecule to navigate the aqueous environment of the gut and blood while still being able to cross cell membranes to reach its intracellular target.
Propoxy Linker Flexibility & SpacingThe three-carbon chain provides conformational flexibility, allowing the basic amine to adopt an optimal position for solubility and potential weak interactions without introducing rigidity or strain into the core structure.
Physicochemical TuningThe length of this "solubilizing tail" can be easily modified (e.g., ethoxy, butoxy) to fine-tune the molecule's overall lipophilicity and pharmacokinetic properties.[18]

Conclusion

4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is a highly valuable and sophisticated building block in the medicinal chemist's toolkit. Its utility extends far beyond its function as a mere coupling reagent. By combining a reactive boronic acid, a metabolically robust fluorinated ring, and a pharmacokinetic-modulating side chain, it provides a streamlined solution for generating advanced drug candidates. Its application allows for the efficient synthesis of molecules pre-optimized for improved potency, metabolic stability, and oral bioavailability, thereby accelerating the journey from a promising hit compound to a viable clinical candidate.

References

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PMC. (n.d.). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)Cl₂]₂*. Retrieved from [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug design and relationship of functional groups to pharmacologic activity. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • RSC Publishing. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from [Link]

  • Semantic Scholar. (2019). [PDF] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). (3-(Dimethylamino)-4-fluorophenyl)boronic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (2024, September 4). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • PMC. (n.d.). Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. Retrieved from [Link]

  • ResearchGate. (2024, August 29). (PDF) Enhancing Drug Design Through Prodrugs. Retrieved from [Link]

  • PubMed. (2025, September 23). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2025, March 13). The role of Pharmacokinetics in drug development. Retrieved from [Link]

  • Synthonix Corporation. (n.d.). 3-(Dimethylamino)-4-fluorophenylboronic Acid. Retrieved from [Link]

  • Fluorine-containing drugs approved by the FDA in 2019. (n.d.). Retrieved from [Link]

  • MDPI. (2020, February 13). Boron Chemistry for Medical Applications. Retrieved from [Link]

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Method

Application Notes: A Scalable, Two-Step Synthesis of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic Acid for Pharmaceutical Intermediates

Abstract This document provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-(3-(dimethylamino)propoxy)-3-fluorophenylboronic acid, a key building block in contemporary drug discovery, partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, robust, and scalable two-step protocol for the synthesis of 4-(3-(dimethylamino)propoxy)-3-fluorophenylboronic acid, a key building block in contemporary drug discovery, particularly for its use in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4][5] The synthetic strategy begins with a Williamson ether synthesis to couple 4-bromo-2-fluorophenol with 3-(dimethylamino)propyl chloride, followed by a low-temperature lithium-halogen exchange and subsequent borylation. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, critical safety protocols for handling organolithium reagents, and detailed analytical and purification procedures to ensure high purity and yield on a multi-gram scale.

Introduction and Strategic Overview

4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is a valuable bifunctional reagent. The fluorinated phenylboronic acid moiety provides specific electronic properties and a handle for palladium-catalyzed C-C bond formation, while the dimethylaminopropoxy side chain can enhance solubility and offers a basic handle for salt formation or further functionalization.

The synthetic route detailed herein was designed for scalability, prioritizing commercially available starting materials, operational safety, and straightforward purification of the intermediate and final product. The overall transformation is depicted below:

Overall Synthetic Scheme

Synthetic_Scheme A 4-Bromo-2-fluorophenol S1 Step 1: Williamson Ether Synthesis K₂CO₃, Acetonitrile, 80 °C A->S1 B 3-(Dimethylamino)propyl chloride B->S1 C 1-(4-Bromo-2-fluorophenoxy)-N,N-dimethylpropan-3-amine S2 Step 2: Lithiation & Borylation 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. HCl (aq) C->S2 D n-Butyllithium D->S2 E Triisopropyl borate E->S2 F 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid S1->C Intermediate S2->F Final Product

Caption: Two-step synthesis of the target boronic acid.

Critical Safety and Handling Protocols

The second step of this synthesis involves the use of n-butyllithium (n-BuLi), a pyrophoric organolithium reagent that ignites spontaneously on contact with air and reacts violently with water.[6][7] Adherence to strict safety protocols is mandatory.

  • Inert Atmosphere: All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried or oven-dried glassware.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves. Keep a Class D fire extinguisher (for combustible metals) and powdered lime or sand readily accessible.[6]

  • Reagent Transfer: n-BuLi solutions should be transferred using a syringe or a cannula under positive inert gas pressure. Never draw n-BuLi into a syringe by pulling back the plunger against a vacuum; this can cause air to leak in.[8]

  • Temperature Control: The lithiation reaction is highly exothermic. A cryogenic bath (e.g., dry ice/acetone) at -78 °C is essential to control the reaction rate and prevent side reactions, such as the deprotonation of THF by n-BuLi at higher temperatures.[7]

  • Quenching: Unused n-BuLi and reaction residues must be quenched safely. Slowly add the residue to a beaker of isopropanol, followed by methanol, and finally water.[6]

Part 1: Synthesis of 1-(4-Bromo-2-fluorophenoxy)-N,N-dimethylpropan-3-amine (Intermediate)

Principle & Rationale

This step employs a standard Williamson ether synthesis. 4-Bromo-2-fluorophenol is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This phenoxide then displaces the chloride from 3-(dimethylamino)propyl chloride via an SN2 reaction. Acetonitrile is chosen as the solvent due to its suitable boiling point for this reaction and its ease of removal under vacuum. Potassium carbonate is a cost-effective and easy-to-handle base suitable for scale-up.

Detailed Experimental Protocol
  • Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorophenol (100.0 g, 0.524 mol), potassium carbonate (108.6 g, 0.786 mol, 1.5 equiv), and acetonitrile (1 L).

  • Reagent Addition: Begin stirring the suspension. Add 3-(dimethylamino)propyl chloride hydrochloride (86.7 g, 0.549 mol, 1.05 equiv). Note: Using the hydrochloride salt is common; the excess base will neutralize the HCl and deprotonate the phenol.

  • Reaction: Heat the mixture to reflux (approx. 80-82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (800 mL) and wash with water (2 x 400 mL) and then with brine (400 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

  • Purification: The crude product is typically of sufficient purity (>95%) for the next step. If necessary, it can be purified by vacuum distillation.

Characterization Data
ParameterResult
Appearance Pale yellow oil
Yield 135-140 g (93-97%)
Purity (GC-MS) >95%
¹H NMR (CDCl₃, 400 MHz) Consistent with product structure
MS (EI) m/z 275/277 (M⁺, Br isotope pattern)

Part 2: Synthesis of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic Acid

Principle & Rationale

This transformation is achieved via a lithium-halogen exchange reaction. The aryl bromide intermediate is treated with n-butyllithium at -78 °C to generate a highly reactive aryllithium species. This nucleophilic intermediate is then quenched with an electrophilic boron source, triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the final boronic acid. Triisopropyl borate is preferred over trimethyl borate on a larger scale as it is less reactive and helps to minimize the formation of over-addition byproducts.[9]

Process Workflow and Safety Setup

G start Start: Assemble & Dry Glassware inert Establish Inert Atmosphere (N₂/Ar) start->inert dissolve Dissolve Aryl Bromide in Anhydrous THF inert->dissolve cool Cool Reaction to -78 °C (Dry Ice / Acetone Bath) dissolve->cool add_buli Slow Subsurface Addition of n-BuLi (Maintain T < -70 °C) cool->add_buli stir1 Stir for 1 hr @ -78 °C add_buli->stir1 add_borate Slow Addition of Triisopropyl Borate (Maintain T < -70 °C) stir1->add_borate stir2 Stir for 2 hrs, then Warm to RT add_borate->stir2 quench Quench with 2M HCl (aq) (Caution: Exothermic) stir2->quench extract Aqueous Workup & pH Adjustment quench->extract purify Purification by Recrystallization extract->purify finish Dry to Obtain Final Product purify->finish

Caption: Workflow for the lithiation-borylation sequence.

Detailed Experimental Protocol
  • Setup: Assemble a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a rubber septum for reagent addition. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Dissolution: Add 1-(4-bromo-2-fluorophenoxy)-N,N-dimethylpropan-3-amine (130.0 g, 0.471 mol) to the flask, followed by anhydrous tetrahydrofuran (THF, 1.3 L). Stir until a homogenous solution is formed.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 207 mL, 0.518 mol, 1.1 equiv) to the stirred solution via cannula or syringe pump over 1 hour. Ensure the internal temperature does not rise above -70 °C. The solution will typically change color. After the addition is complete, stir the mixture at -78 °C for an additional 1 hour.

  • Borylation: Slowly add triisopropyl borate (131 mL, 0.565 mol, 1.2 equiv) to the reaction mixture over 45 minutes, again maintaining the internal temperature below -70 °C.

  • Warm-up: After the addition is complete, stir the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm slowly to room temperature overnight.

  • Hydrolysis (Work-up):

    • Cool the flask in an ice-water bath. Slowly and carefully quench the reaction by adding 2 M aqueous HCl (600 mL). This step is exothermic.

    • Stir the biphasic mixture vigorously for 1 hour.

    • Transfer the mixture to a separatory funnel. Remove the aqueous layer. Extract the organic layer with another portion of 2 M HCl (200 mL).

    • Combine the acidic aqueous layers. The product should now be in the aqueous phase as the protonated amine salt. Wash the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 300 mL) to remove any non-polar impurities and residual starting material.

  • Isolation & Purification:

    • Cool the combined aqueous layer in an ice bath. Adjust the pH to approximately 6.5-7.0 by the slow addition of 6 M NaOH. The product is amphoteric and will precipitate near its isoelectric point.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the filter cake with cold water (2 x 150 mL) and then with a small amount of cold acetone.

    • Recrystallize the solid from an ethanol/water mixture to obtain the pure product. Dry the final product under vacuum at 40 °C.

Scaled Synthesis Data Summary
ParameterValueNotes
Starting Intermediate 130.0 g0.471 mol
n-Butyllithium 1.1 equivCritical for driving reaction to completion
Triisopropyl borate 1.2 equivMinimizes over-addition
Lithiation Temp. -78 °CEssential for selectivity and safety
Final Product Yield 88-98 g73-81%
Purity (HPLC) >98%---
¹H NMR (DMSO-d₆) Consistent with product structure---
¹⁹F NMR (DMSO-d₆) Single peak, consistent with structure---
MS (ESI+) m/z 242.1 (M+H)⁺---

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  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

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  • PubChem. (n.d.). 4-(ethoxycarbonyl)-3-fluorophenylboronic acid (contains varying amounts of anhydride). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylboronic acid-functionalized magnetic nanoparticles for one-step saccharides enrichment and mass spectrometry analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Academia.edu. (n.d.). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Asymmetric Synthesis. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]

Sources

Application

High-Efficiency Incorporation of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic Acid in API Synthesis

Strategic Rationale: The Pharmacophore Advantage The rational design of targeted therapeutics frequently relies on privileged structural motifs to optimize both pharmacodynamics and pharmacokinetics. The incorporation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Pharmacophore Advantage

The rational design of targeted therapeutics frequently relies on privileged structural motifs to optimize both pharmacodynamics and pharmacokinetics. The incorporation of the 4-(3-(dimethylamino)propoxy)-3-fluorophenyl moiety into an Active Pharmaceutical Ingredient (API) core serves a dual purpose in modern drug discovery:

  • Target Engagement & Solubility: The 3-(dimethylamino)propoxy tail acts as a highly effective solubilizing group. In physiological environments, the basic tertiary amine (pKa ~9.5) is protonated, drastically improving aqueous solubility and oral bioavailability. Furthermore, this flexible basic tail frequently extends into solvent-exposed channels or interacts with specific acidic residues within target binding pockets, a mechanism famously utilized in inhibitors of protein methyltransferases like G9a and GLP (1)[1][2].

  • Metabolic Stability: The introduction of a fluorine atom ortho to the alkoxy linkage is a classic bioisosteric strategy. The strong carbon–fluorine bond limits cytochrome P450-mediated metabolic oxidation, enhancing in vivo half-life (3)[3]. Additionally, fluorine's electronegativity modulates the pKa of the adjacent system and locks the conformation of the phenyl ring, optimizing target affinity.

Mechanistic Causality: Overcoming Synthetic Bottlenecks

While 4-(3-(dimethylamino)propoxy)-3-fluorophenylboronic acid is a highly desirable building block, its incorporation via Suzuki-Miyaura cross-coupling presents two distinct mechanistic challenges:

  • Base-Promoted Protodeboronation: Arylboronic acids bearing electron-withdrawing groups (such as fluorine) are highly susceptible to protodeboronation under the basic conditions required for Suzuki coupling (4)[4]. The base coordinates to the boron atom to form a reactive boronate complex; if the transmetalation step to the palladium center is slow, the C-B bond cleaves, yielding the des-boronated fluorobenzene byproduct.

  • Catalyst Poisoning by the Basic Amine: The tertiary amine on the propoxy tail can competitively coordinate to the palladium catalyst, stalling oxidative addition and transmetalation.

The Solution: To outcompete protodeboronation and amine coordination, the catalytic cycle must be accelerated. This is achieved by utilizing bidentate ligands (e.g., dppf) or bulky, electron-rich monodentate ligands (e.g., XPhos) that facilitate rapid transmetalation and reductive elimination (5)[5]. A biphasic solvent system (1,4-Dioxane/Water) is critical to solvate the basic amine while providing the aqueous environment necessary for base dissolution and boronate formation.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the cross-coupling conditions, demonstrating the necessity of specific catalyst-base pairings to suppress protodeboronation.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)API Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)THF / H₂O (4:1)804535
Pd(OAc)₂ / SPhos (5 mol%)Cs₂CO₃ (2.5)Toluene / H₂O (10:1)1006520
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.5) Dioxane / H₂O (4:1) 90 88 <5
XPhos Pd G2 (2 mol%) K₃PO₄ (2.0) t-AmylOH / H₂O (3:1) 80 92 <2

Note: Pd(dppf)Cl₂ and XPhos Pd G2 provide the optimal balance of rapid transmetalation and stability against the basic amine.

Workflow Visualization

Workflow N1 Aryl Halide Core + Boronic Acid N2 Catalyst Activation Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) N1->N2 N3 Suzuki-Miyaura Coupling 80-90°C, 4-8 hours N2->N3 Heat & N2 N4 Acidic Aqueous Extraction (pH ~2) N3->N4 Quench with HCl N5 Organic Impurity Removal N4->N5 Phase Separation N6 Basification (pH ~10) N4->N6 Aqueous Phase N7 Final API Extraction & Crystallization N6->N7 Extract with EtOAc

Workflow for Suzuki-Miyaura coupling and acid-base purification of basic amine-containing APIs.

Experimental Protocol: Self-Validating Synthesis & Purification

This protocol utilizes an orthogonal acid-base extraction strategy. Because the target API contains a basic tertiary amine, it can be selectively shuttled between aqueous and organic phases by modulating the pH. This inherently validates the success of the coupling: if the product does not partition into the acidic aqueous layer, the basic boronic acid was not successfully incorporated.

Phase A: Suzuki-Miyaura Cross-Coupling
  • Reagent Charging: To a dry, round-bottom flask equipped with a magnetic stir bar, add the aryl halide core (1.0 equiv), 4-(3-(dimethylamino)propoxy)-3-fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL/mmol of aryl halide). Sparge the biphasic mixture with nitrogen gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Catalyst Introduction: Under a steady stream of nitrogen, quickly add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction Execution: Attach a reflux condenser, flush the system with nitrogen, and heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4–8 hours. Monitor reaction completion via LC-MS.

Phase B: Acid-Base Extraction (Workup)
  • Initial Quench & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a short pad of Celite to remove precipitated palladium black, washing the pad with Ethyl Acetate (EtOAc).

  • Acidification (Impurity Purge): Transfer the filtrate to a separatory funnel. Add 1.0 M aqueous HCl until the aqueous layer reaches pH ~2. Shake vigorously and allow the phases to separate.

    • Causality: At pH 2, the dimethylamino group of the API is fully protonated, rendering the API highly water-soluble. Unreacted aryl halide, protodeboronated byproducts, and cleaved phosphine ligands remain in the organic (EtOAc) layer.

  • Phase Separation: Drain the acidic aqueous layer (containing the API) into a clean Erlenmeyer flask. Discard the organic layer. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities.

  • Basification (API Recovery): Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches ~10.

    • Causality: The tertiary amine is deprotonated, returning the API to its neutral, lipophilic free-base form, which will precipitate or form a cloudy suspension.

  • Final Extraction: Extract the basified aqueous layer with EtOAc (3 × 20 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure free-base API.

References

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: PMC / NIH URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Source: Chemical Reviews (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic Acid

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid. This resource is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges when using this versatile yet complex building block. The presence of a tertiary amine, a fluoro substituent, and the boronic acid moiety on the same molecule presents a unique set of challenges that require careful consideration of reaction parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction yield is very low, or the reaction fails completely. What are the primary causes and how can I resolve this?

Low or no yield is the most common issue when working with amine-containing boronic acids. The problem can typically be traced to catalyst inhibition, improper reaction conditions, or reagent degradation.

Potential Cause 1: Palladium Catalyst Inhibition/Poisoning

The tertiary dimethylamino group in your boronic acid can act as a ligand, coordinating to the palladium center. This intramolecular binding can occupy the catalyst's coordination sites, preventing the necessary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) from occurring efficiently.[1][2][3]

Solutions:

  • Ligand Selection is Critical: The key is to use a ligand that binds more strongly to the palladium than the intramolecular amine. Bulky, electron-rich phosphine ligands are highly effective as they accelerate the rate-limiting steps of the catalytic cycle and sterically disfavor coordination of the substrate's amine.[4][5][6]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent first choices.[7] N-heterocyclic carbene (NHC) ligands are also robust alternatives.[8]

  • Increase Catalyst/Ligand Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may overcome partial inhibition, though this is less cost-effective.[9][10] Ensure an appropriate ligand-to-palladium ratio is maintained (typically 1:1 to 2:1 for monodentate ligands).[9]

Catalyst_Inhibition cluster_desired Desired Catalytic Path cluster_inhibition Inhibitory Path Pd_L Pd(0)L_n (Active Catalyst) Cycle Suzuki Cycle (Product Formation) Pd_L:e->Cycle:w Oxidative Addition Deactivated_Pd Deactivated Pd Complex (Amine Coordinated) ArX Aryl Halide ArX->Cycle Boronic_Acid Boronic_Acid Boronic_Acid->Deactivated_Pd Intramolecular Coordination caption Fig 1. Competition between desired catalytic cycle and catalyst inhibition.

Fig 1. Competition between desired catalytic cycle and catalyst inhibition.

Potential Cause 2: Suboptimal Base and Solvent System

The base plays a crucial role in activating the boronic acid by converting it to a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][12][13][14] The choice of base and its solubility in the solvent system are paramount.

Solutions:

  • Screen Bases: A mild base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point due to its efficacy in many challenging couplings.[15] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[16]

  • Solvent System: A polar aprotic solvent, often with a small amount of water, is typically used to dissolve the inorganic base and facilitate boronate formation.

    • Recommended Systems: Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are common and effective choices.[7][16]

Potential Cause 3: Protodeboronation Side Reaction

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially heteroaryl or electron-rich variants, and can be accelerated by excessive water, high temperatures, or an overly strong base.[7][17]

Solutions:

  • Use Anhydrous Solvents (If Using Anhydrous Base): If using a base like KF, ensure your solvent is dry. For aqueous systems, use the minimum amount of water necessary to effect catalysis.

  • Control Temperature: Avoid excessive heating. While Suzuki couplings often require heat, running the reaction at the lowest effective temperature (e.g., 80-90 °C) can minimize decomposition.[9]

  • Consider Boronate Esters: If protodeboronation is persistent, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can be highly effective. These reagents slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[9][18]

Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid. How can I suppress this?

Homocoupling (dimerization of the boronic acid) is a frequent side reaction that consumes your starting material and complicates purification.

Potential Cause: Presence of Oxygen or Excess Pd(II)

This side reaction is primarily caused by oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.[9] It can also occur if the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[9]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Thoroughly degas your solvent and the entire reaction setup before adding the catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[9]

  • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate issues related to the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[9]

Q3: The reaction starts but seems to stall, leaving unreacted starting materials. What's happening?

Incomplete conversion often points to catalyst deactivation over the course of the reaction or an equilibrium issue.

Potential Cause 1: Catalyst Decomposition

At elevated temperatures, the palladium catalyst can decompose and precipitate as inactive palladium black. This can be exacerbated by an insufficient ligand-to-metal ratio, leaving the palladium center coordinatively unsaturated and prone to aggregation.[9]

Solutions:

  • Check Ligand-to-Metal Ratio: Ensure you are using an adequate amount of ligand (e.g., L:Pd ratio of 1.1:1 to 2:1).

  • Use a More Stable Precatalyst: Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for high stability and controlled release of the active Pd(0) species, often leading to more consistent results.

  • Moderate Temperature: As mentioned, excessive heat can accelerate catalyst death. Find the optimal temperature that balances reaction rate with catalyst longevity.

Potential Cause 2: Acid-Base Equilibrium Issues

The gradual formation of boric acid as a byproduct during the reaction can alter the pH and disturb the acid-base equilibrium, potentially slowing down the activation of your boronic acid.[12]

Solution:

  • Ensure Sufficient Base: Using a slight excess of a strong enough base (e.g., 2-3 equivalents of K₃PO₄) can help buffer the system and maintain the conditions necessary for efficient catalysis throughout the reaction.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Check Reaction Conditions start->check_conditions check_reagents 3. Check Reagents start->check_reagents catalyst_solution Use Bulky Ligand (e.g., SPhos) Consider Pd(0) Source Use Stable Precatalyst check_catalyst->catalyst_solution conditions_solution Screen Bases (K₃PO₄, Cs₂CO₃) Optimize Solvent (e.g., Dioxane/H₂O) Ensure Rigorous Degassing Moderate Temperature (80-100 °C) check_conditions->conditions_solution reagents_solution Use Fresh Boronic Acid Consider Pinacol Ester Derivative Ensure Anhydrous Solvents (if needed) check_reagents->reagents_solution caption Fig 2. A logical workflow for troubleshooting poor Suzuki coupling outcomes.

Fig 2. A logical workflow for troubleshooting poor Suzuki coupling outcomes.

Frequently Asked Questions (FAQs)

Q: How does the fluoro substituent at the 3-position influence the reactivity of the boronic acid?

The fluorine atom is a moderately electron-withdrawing group. This has two main effects:

  • Electronic Effect on Boron: It slightly decreases the electron density of the aromatic ring, which can make the boronic acid a slightly less potent nucleophile for the transmetalation step. In some cases, electron-withdrawing groups on the boronic acid can retard reaction rates.[19][20]

  • Steric Effect: The ortho-fluoro group provides some steric hindrance around the boronic acid moiety, which can also influence the rate of transmetalation.

However, in the context of this specific molecule, the challenges presented by the dimethylamino group are generally more significant than the electronic effects of the fluorine atom.

Q: Should I consider using a protecting group for the amine?

Protecting the amine is a valid, albeit longer, strategy to circumvent catalyst inhibition.

  • Advantages: By converting the amine to a non-coordinating functional group (like a carbamate), you eliminate the primary cause of catalyst poisoning.[21] This can simplify the reaction and make it more robust, often allowing for the use of simpler ligands and conditions. The Boc (tert-butyloxycarbonyl) group is a common choice, installed with Boc₂O and removed with acid (e.g., TFA).[22]

  • Disadvantages: This approach adds two steps to your synthetic sequence (protection and deprotection), which reduces overall process efficiency and atom economy.[21]

Recommendation: First, attempt the direct coupling by optimizing the ligand, base, and solvent as described in the troubleshooting section. If yields remain unsatisfactory after thorough optimization, the protection-deprotection strategy is a reliable alternative.

Q: What are the best practices for setting up the reaction?

A systematic and careful setup is crucial for reproducibility and success.

ParameterRecommendationRationale
Reagent Quality Use fresh, high-purity boronic acid, aryl halide, and catalyst.Degraded reagents are a common source of reaction failure.[7]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout.Oxygen deactivates the Pd(0) catalyst and promotes homocoupling.[9]
Degassing Thoroughly degas the solvent(s) and the reaction vessel after adding solids but before adding the catalyst.Removes dissolved oxygen, which is critical for catalyst longevity.[9]
Order of Addition Add solids (aryl halide, boronic acid, base), purge with inert gas, add solvent, degas the mixture, and finally add the catalyst/ligand solution.Protects the catalyst from air exposure and ensures a homogeneous mixture before catalysis begins.
Stirring Ensure vigorous and efficient stirring, especially in biphasic solvent systems.Promotes mixing and mass transfer between the organic and aqueous phases, which is essential for the reaction to proceed.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed Solvent System (e.g., 1,4-Dioxane and Water, 5:1 v/v, 5 mL)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the flask with a septum, and purge with an inert gas for 15 minutes.

  • Add the degassed 5:1 Dioxane/Water solvent mixture (5 mL) via syringe.

  • Sparge the resulting slurry with the inert gas for an additional 15 minutes while stirring.

  • Under a positive pressure of inert gas, quickly add the palladium precatalyst (0.02 mmol).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications.
  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. ACS Publications.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.
  • troubleshooting low yields in 9-BBN Suzuki coupling. Benchchem.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. PubMed.
  • Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. Semantic Scholar.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. ResearchGate.
  • Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate.

Sources

Optimization

purification techniques and chromatography for 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

Welcome to the technical support guide for the purification of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detai...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid?

A1: The primary challenges stem from the molecule's unique combination of functional groups:

  • Amine Group: The basic dimethylamino group can cause significant tailing on standard silica gel chromatography.[1]

  • Boronic Acid Group: This group is prone to dehydration, forming cyclic boroxine anhydrides, which can complicate analysis and purification. Boronic acids can also be sensitive to certain conditions and may degrade on acidic silica.[1]

  • Polarity: The presence of both a basic amine and an acidic boronic acid makes the compound highly polar and zwitterionic at certain pH values, affecting its solubility and chromatographic behavior.

Q2: What is the first step I should take to purify the crude product?

A2: An initial acid-base extraction is highly recommended. This leverages the amphoteric nature of your compound to remove neutral organic impurities and some starting materials. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, carefully basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.[2][3]

Q3: Can I use standard silica gel chromatography?

A3: While possible, it is often problematic. The acidic nature of silica gel can lead to irreversible adsorption, streaking, and even decomposition of the boronic acid.[1][3][4] If you must use silica gel, it should be deactivated with a base like triethylamine (TEA) mixed into your eluent (e.g., 1-2% TEA).[1]

Q4: What are the common impurities I should look out for?

A4: Common impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Homocoupling products: Dimers of the boronic acid, which can form during Suzuki-Miyaura coupling reactions.[5][6]

  • Protodeboronation product: The compound where the boronic acid group has been replaced by a hydrogen atom.[1][5]

  • Boroxine: The trimeric anhydride formed from the dehydration of the boronic acid.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Cause(s) Suggested Solution(s)
Low or no recovery after silica column chromatography. 1. Decomposition on silica: The acidic nature of silica gel can degrade the boronic acid.[1] 2. Irreversible adsorption: The polar amine and boronic acid groups can bind strongly to the silica.[1]1. Deactivate the silica: Add 1-2% triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel.[1] 2. Use an alternative stationary phase: Consider using neutral alumina or reverse-phase (C18) silica gel.[1] 3. Derivative formation: Consider converting the boronic acid to a more stable and less polar pinacol ester before chromatography.[7]
Significant streaking or tailing on TLC and column. 1. Interaction with stationary phase: The basic dimethylamino group interacts strongly with acidic silica.[1] 2. Presence of highly polar impurities. 1. Add a modifier to the eluent: For normal phase, add 1-2% triethylamine. For reverse phase, a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid may be necessary.[8] 2. Perform an acid-base workup: This can remove many polar impurities before chromatography.[2][8]
Product "oils out" and fails to crystallize. 1. Presence of impurities: Impurities can disrupt the crystal lattice formation.[1] 2. Suboptimal solvent system. 1. Further purify by chromatography: If not already done, use one of the recommended chromatography methods. 2. Screen for crystallization solvents: Try a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water, acetonitrile). Trituration with a non-polar solvent like hexanes or ether can sometimes induce crystallization.[8]
NMR shows a complex mixture, possibly boroxine formation. Dehydration of the boronic acid: Exposure to heat or vacuum during solvent removal can lead to the formation of the trimeric boroxine.1. Mild solvent removal: Use a rotary evaporator at low temperature. 2. Re-equilibration: Dissolve the sample in a solvent system containing a small amount of water (e.g., 95:5 acetonitrile:water) and stir for a few hours to hydrolyze the boroxine back to the boronic acid before analysis or further steps.
Residual palladium catalyst contamination. Inefficient removal during workup. 1. Specialized adsorbents: Use a scavenger resin designed to bind palladium. 2. Filtration: Pass the product solution through a pad of Celite®.
Part 3: Detailed Protocols
Protocol 1: Deactivated Silica Gel Chromatography

This protocol is for researchers who prefer to use silica gel but need to mitigate its acidity.

  • Prepare the Eluent: Choose an appropriate solvent system, such as dichloromethane/methanol or ethyl acetate/hexanes. Add 1-2% triethylamine (TEA) to the eluent mixture.

  • Pack the Column: Prepare a slurry of silica gel in your TEA-containing eluent and pack your column as usual.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent and load it onto the column.

  • Elute and Collect: Run the column, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all the TEA may require co-evaporation with a solvent like dichloromethane.

Protocol 2: Reverse-Phase C18 Chromatography

Reverse-phase chromatography is often a better choice for polar and amine-containing compounds.

  • Prepare the Mobile Phase: A common mobile phase is a gradient of water and acetonitrile or methanol. Both solvents should contain a modifier, typically 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to ensure good peak shape by keeping the amine protonated.[9]

  • Equilibrate the Column: Equilibrate your C18 column with the initial mobile phase composition.

  • Load the Sample: Dissolve the sample in a small amount of the mobile phase or a compatible solvent like methanol.

  • Run the Gradient: Elute the compound using a suitable gradient (e.g., 10% to 90% acetonitrile in water over 20-30 minutes).

  • Collect and Analyze: Collect fractions and identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions. Lyophilization (freeze-drying) is the preferred method for removing the aqueous mobile phase.[4]

Part 4: Visualization & Data
Workflow for Purification

The following diagram illustrates a recommended workflow for the purification of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid.

PurificationWorkflow Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Chromatography Chromatography AcidBase->Chromatography Main Purification Analysis Purity Analysis (NMR, LC-MS) Chromatography->Analysis Verification Pure Pure Product Analysis->Pure Final Product

Caption: Recommended purification workflow.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process for troubleshooting common chromatographic issues.

TroubleshootingLogic Start Start: Poor Separation CheckTailing Is there significant peak tailing? Start->CheckTailing AddModifier Add Eluent Modifier (e.g., TEA, TFA) CheckTailing->AddModifier Yes CheckRecovery Is recovery low? CheckTailing->CheckRecovery No AddModifier->CheckRecovery ChangeStationaryPhase Switch Stationary Phase (e.g., Alumina, C18) CheckRecovery->ChangeStationaryPhase Yes Success Successful Purification CheckRecovery->Success No ChangeStationaryPhase->Success

Caption: Troubleshooting logic for chromatographic issues.

References
  • Li, W., et al. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. PubMed. Retrieved from [Link]

  • Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]

  • Li, W., et al. (2013). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. ResearchGate. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • Yatsimirsky, A. K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (3-Aminophenyl)boronic Acid: A Versatile Compound in Chemical Synthesis. Retrieved from [Link]

  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Various Authors. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Retrieved from [Link]

  • Reddit User. (2025). HELP: Purifying boronic acids sucks. Reddit. Retrieved from [Link]

  • Chemistry Stack Exchange User. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Retrieved from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. Retrieved from [Link]

  • Reddit User. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved from [Link]

  • Various Authors. (2024). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides. Journal of the American Chemical Society. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, W., et al. (n.d.). Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. PubMed. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

  • Antuganov, D. O., et al. (2024). Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate. MDPI. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

Welcome to the Advanced Application Scientist support center. Working with 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions presents a unique "dual-threat" chemical chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist support center. Working with 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions presents a unique "dual-threat" chemical challenge.

This molecule combines an electron-withdrawing 3-fluoro substituent with a Lewis basic tertiary amine. Together, these functional groups actively work against standard coupling conditions by accelerating substrate degradation and deactivating the palladium catalyst. This guide provides a mechanistic triage of these issues and a self-validating protocol to achieve high conversion rates.

Mechanistic Triage & FAQ

Q1: Why is my reaction yielding predominantly the desboronated arene (1-(3-(dimethylamino)propoxy)-2-fluorobenzene) instead of the cross-coupled product? The Causality: You are observing base-catalyzed protodeboronation. The base coordinates to the empty p-orbital of the boron atom to form a reactive boronate complex. However, the electron-withdrawing fluorine atom stabilizes the developing negative charge on the ipso-carbon during C-B bond cleavage. This dramatically lowers the activation energy for the loss of boron as boric acid. Heavily fluorinated boronic acids are notoriously susceptible to protodeboronation, often completely failing to participate in standard Suzuki couplings [1][1]. This degradation pathway is further accelerated by high temperatures and strong bases [2][2]. The Solution: You must shift the kinetics so that transmetalation outpaces decomposition. Lower the reaction temperature to 40 °C and switch to a highly active precatalyst like XPhos Pd G3, which allows for rapid coupling of unstable polyfluorophenyl substrates before they can degrade [3][3].

Q2: The reaction stalls completely at 20% conversion, and I observe rapid formation of a black precipitate. What is deactivating the catalyst? The Causality: The black precipitate is "Pd black"—inactive agglomerates of Palladium(0). This occurs because the dimethylamino group on your substrate is a strong Lewis base. In the absence of a sufficiently bulky ligand, this tertiary amine competitively coordinates to the Pd(II) intermediate, forming a stable, unreactive off-cycle complex. Stalled Pd(II) species eventually decompose, dropping out of the catalytic cycle entirely. The ligation state is critical in maintaining an active Pd species when competing Lewis bases are present [4][4]. The Solution: Employ steric shielding. Dialkylbiaryl phosphine ligands (like XPhos) are bulky enough to physically block the tertiary amine from accessing the palladium center, keeping the catalyst on-cycle.

Q3: How do I manage the solubility of this compound? It clumps in organic solvents but dissolves in water. The Causality: The molecule is zwitterionic at neutral pH. The amine is protonated (pKa ~9.5) while the boronic acid remains neutral, making it highly polar. The Solution: Avoid strictly biphasic systems (like Toluene/Water) where the substrate traps itself in the aqueous layer away from the organic-soluble aryl halide. Use a miscible solvent system like 1,4-Dioxane/Water (4:1 v/v) to ensure complete homogeneity during the reaction.

Pathway Visualization

G cluster_0 Competing Pathways in Basic Media Start 4-(3-(Dimethylamino)propoxy) -3-fluorophenylboronic acid Transmetalation Pathway A: Transmetalation (Desired) Start->Transmetalation Fast Pd cycle (XPhos Pd G3) Protodeboronation Pathway B: Protodeboronation (Side Reaction) Start->Protodeboronation Excess Base / High Temp (Electron-withdrawing F) Coordination Pathway C: Amine-Pd Coordination (Catalyst Poisoning) Start->Coordination Unhindered Pd / Free Amine Product Cross-Coupled Product Transmetalation->Product Desboronated 1-(3-(dimethylamino)propoxy) -2-fluorobenzene Protodeboronation->Desboronated DeadCat Inactive Pd Black Coordination->DeadCat

Fig 1: Competing reaction pathways for 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid.

Kinetic & Phase-Transfer Optimization Data

To highlight the necessity of modifying standard conditions, the table below summarizes the quantitative outcomes of various catalyst/base pairings when applied to this specific substrate.

Catalyst SystemBase / SolventTempPrimary Failure ModeExpected Conversion
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / PhMe:EtOH:H₂O90 °CProtodeboronation (>60%)< 10%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / 1,4-Dioxane:H₂O80 °CCatalyst Poisoning (Pd Black)20 - 30%
XPhos Pd G3 (2 mol%) K₃PO₄ / 1,4-Dioxane:H₂O 40 °C None (Optimized) > 90%

Validated Experimental Protocol: High-Fidelity Suzuki-Miyaura Coupling

This protocol relies on a self-validating system : it incorporates specific In-Process Controls (IPC) using LC-MS to verify that the mechanistic logic is holding true during the experiment.

Step 1: Reagent Assembly & Steric Shielding
  • In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv) and 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid (1.3 equiv).

  • Add XPhos Pd G3 (2 mol%) . Causality Check: The 1.3 equivalents account for minor unavoidable protodeboronation. The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species, while the bulky XPhos ligand immediately shields the metal from the dimethylamino group.

Step 2: Homogeneous Phase Generation & Degassing
  • Add anhydrous K₃PO₄ (2.5 equiv).

  • Suspend the mixture in a pre-degassed solution of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M concentration).

  • Perform 3 cycles of Freeze-Pump-Thaw or vigorously sparge with Argon for 15 minutes. Causality Check: K₃PO₄ is a mild base that facilitates boronate formation without aggressively driving protodeboronation like NaOH would. The Dioxane/Water mixture ensures the zwitterionic boronic acid is fully dissolved and available for transmetalation.

Step 3: Low-Temperature Initiation & Self-Validation (IPC)
  • Heat the reaction strictly to 40 °C (do not exceed 50 °C).

  • Self-Validation Checkpoint (t = 45 mins): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Logic Gate A: If you see a massive peak at m/z 198.1 (the desboronated arene) and unreacted aryl halide, your temperature is too high or your base is too concentrated.

    • Logic Gate B: If you see the oxidative addition complex but no product, the transmetalation is stalled (check water content).

    • Logic Gate C (Expected): You should observe >50% conversion to the desired product mass, validating that transmetalation is successfully outcompeting degradation.

Step 4: Workup & Phase Management
  • Once the aryl halide is consumed (typically 2-4 hours), cool to room temperature.

  • Quench with water. The product will likely remain in the aqueous layer due to the basic amine.

  • Adjust the aqueous layer to pH ~10 using 1M NaOH to fully free-base the dimethylamino group.

  • Extract 3x with Ethyl Acetate or Dichloromethane. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . nih.gov. 3

  • A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides . beilstein-journals.org. 1

  • Selection of boron reagents for Suzuki–Miyaura coupling . rsc.org. 2

  • Suzuki-Miyaura cross-coupling: Practical Guide . yonedalabs.com. 4

Sources

Optimization

handling and storage conditions to prevent degradation of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid (CAS: 1704064-08-3).

This compound is a highly functionalized building block critical for drug development and complex cross-coupling reactions. However, its unique structural features—an electron-withdrawing fluorine atom, an acidic boronic acid moiety, and a basic tertiary amine—create competing electronic and steric demands that make it highly susceptible to degradation if mishandled.

This guide provides the mechanistic reasoning behind our storage protocols, troubleshooting FAQs, and self-validating methodologies to ensure your experimental integrity.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the structural causality driving it. The instability of this compound is governed by three primary pathways:

  • Accelerated Protodeboronation (C-B Cleavage): The highly electronegative 3-fluoro substituent withdraws electron density from the aromatic ring, significantly increasing the Lewis acidity of the boron atom[1]. This makes the empty p-orbital of the boron highly susceptible to nucleophilic attack by water or hydroxide ions. Once the boronate complex forms, the C-B bond weakens, leading to irreversible cleavage and the formation of an inert arene byproduct.

  • Zwitterion-Induced Hygroscopicity: The 3-(dimethylamino)propoxy tail contains a basic tertiary amine. In the solid state and in solution, this basic center can interact with the acidic boronic acid, forming a zwitterionic network[2]. This drastically increases the compound's hygroscopicity. If exposed to ambient air, the powder rapidly absorbs moisture, which acts as the nucleophile for the protodeboronation described above.

  • Oxidative Deboronation: Like all arylboronic acids, the compound is susceptible to oxidation by reactive oxygen species (ROS) or prolonged exposure to atmospheric oxygen, converting the boronic acid into a phenolic impurity[3].

DegradationPathways A 4-(3-(Dimethylamino)propoxy)- 3-fluorophenylboronic acid B Protodeboronation (C-B Cleavage) A->B H2O / Base / Heat C Boroxine Formation (Dehydration) A->C Dry Heat / Vacuum D Oxidation (Phenol Formation) A->D O2 / ROS E Loss of Reactivity Arene Byproduct B->E F Stoichiometry Shift Poor Solubility C->F G Cross-Coupling Failure Phenolic Impurity D->G

Caption: Logical relationships of degradation pathways for the functionalized boronic acid.

Troubleshooting & FAQs

Q: My Suzuki-Miyaura coupling yields have dropped from 85% to 15% using a batch stored on the benchtop for two months. What happened? A: Your compound has likely undergone protodeboronation[4]. Benchtop storage exposes the compound to ambient humidity and temperature fluctuations. The basic dimethylamino group absorbs atmospheric moisture, creating a localized basic/aqueous microenvironment. Combined with the electron-withdrawing fluorine atom, this catalyzes the hydrolysis of the C-B bond. You are likely attempting to couple the unreactive arene byproduct. Always store at -20°C under an inert atmosphere.

Q: I opened a new vial, and the powder quickly turned into a sticky, gummy paste. Is it ruined? A: The "sticky paste" is a physical manifestation of extreme hygroscopicity driven by the tertiary amine. While it may not be chemically degraded yet, the absorbed water will throw off your stoichiometric calculations and initiate protodeboronation. To salvage it, dissolve the paste in anhydrous dichloromethane (DCM), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure without exceeding 30°C.

Q: Should I store this compound as a free base or an HCl salt? A: For long-term storage (>3 months), converting the compound to its hydrochloride (HCl) salt is highly recommended. Protonating the dimethylamino group prevents it from acting as an internal base, disrupts the hygroscopic zwitterionic network, and significantly increases the activation energy required for protodeboronation.

Q: My NMR shows a complex multiplet in the aromatic region and my mass recovery is low. Did it degrade? A: Not necessarily. Boronic acids exist in an equilibrium with their cyclic anhydrides (boroxines)[4]. If stored in overly dry conditions (e.g., a vacuum desiccator over P2​O5​ ), the compound dehydrates. Boroxines have different NMR shifts and poor solubility in standard coupling solvents, leading to perceived low recovery. See Protocol 2 below to validate and reverse this.

Quantitative Stability Profile

The table below summarizes the expected stability of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid under various environmental conditions, emphasizing the critical need for cold, anhydrous storage.

Storage ConditionAtmosphereTemp (°C)Primary Degradation RiskEst. Shelf Life (Purity >95%)
Optimal (Freezer) Argon / Nitrogen-20°CNone (Kinetic freezing)> 24 Months
Standard (Fridge) Sealed, Desiccated4°CSlow Boroxine Formation6 - 12 Months
Benchtop (Sealed) Ambient Air20-25°COxidation, Protodeboronation< 1 Month
Benchtop (Open) Ambient Air20-25°CRapid Hygroscopicity, Cleavage< 48 Hours
Aqueous Solution Basic (pH > 8)20-25°CRapid Protodeboronation< 2 Hours

Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol must be a self-validating system. The following methodologies include built-in validation steps so you can confirm the success of the procedure in real-time.

Protocol 1: Aliquoting and Inert Storage Workflow

Causality: Repeated freeze-thaw cycles introduce condensation. Aliquoting prevents the bulk material from experiencing thermal shock and moisture exposure.

  • Equilibration: Remove the bulk vial from the -20°C freezer. Do not open it. Allow it to equilibrate to room temperature in a desiccator for exactly 60 minutes. (Validation: The vial exterior must be completely free of condensation before opening).

  • Inert Environment: Transfer the vial to a glove box or a nitrogen-purged glove bag.

  • Aliquoting: Weigh out the required amounts into pre-dried, amber glass vials. (Validation: Record the exact mass. If the mass increases by >1% during the weighing process, your environment is not sufficiently dry, and the amine is absorbing moisture).

  • Sealing: Purge each aliquot vial with Argon (heavier than Nitrogen, provides a better blanket). Seal with a PTFE-lined cap and wrap with Parafilm.

  • Storage: Transfer immediately to -20°C storage[5].

Protocol 2: Pre-Reaction Quality Control (QC) & Boroxine Reversal

Causality: Before committing expensive catalysts to a coupling reaction, you must validate the integrity of the C-B bond and ensure the stoichiometry is not skewed by boroxine formation.

  • Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d6. (Note: Do not use CDCl3 or Methanol-d4, as they can obscure exchangeable protons or promote solvolysis).

  • NMR Analysis: Acquire a 1H NMR spectrum.

  • Self-Validation Check 1 (Protodeboronation): Integrate the dimethylamino protons (~2.2 ppm, singlet, 6H) against the aromatic protons (3H). If the aromatic integration is >3H, protodeboronation has occurred (forming the arene). The batch must be discarded.

  • Self-Validation Check 2 (Boroxine Formation): Look for the broad singlet corresponding to the -B(OH)2 protons (~8.0 - 8.5 ppm). If this peak is missing or integrates to <2H, the compound has dehydrated into a boroxine.

  • Boroxine Reversal (If necessary): If boroxines are detected, add 1-2 drops of degassed, deionized water to your reaction solvent mixture and stir for 30 minutes prior to adding the palladium catalyst. This hydrolyzes the boroxine back to the active monomeric boronic acid, restoring predictable stoichiometry.

References

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Technical Guide: Stability and Storage of 3-Chloro-4-fluorophenylboronic Acid. Benchchem.
  • Impact of Zwitterions on the Acidity Constant and Glucose Sensitivity of Block Copolymers with Phenylboronic Acid. ACS Publications.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Digitellinc.
  • 2-Fluorophenylboronic acid | Biochemical Reagent. MedChemExpress.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings with 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing low yields, stalled catalytic cycles, or high byproduct formation wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing low yields, stalled catalytic cycles, or high byproduct formation when utilizing 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions.

Unlike simple ortho-substituted arenes where steric hindrance is static, this specific substrate presents a complex case of dynamic steric hindrance and electronic instability. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to overcome them.

Mechanistic Deep Dive: The Root Cause of Coupling Failures

To troubleshoot effectively, we must first understand the dual-nature of the challenges presented by this molecule:

  • Dynamic Steric Hindrance & Catalyst Poisoning: The boronic acid moiety at C1 is technically unhindered by static ortho substituents (C2 and C6 are occupied by hydrogen). However, the highly flexible 4-(3-(dimethylamino)propoxy) chain allows the terminal tertiary amine to fold back toward the reactive center. This Lewis basic dimethylamino group can coordinate directly to the empty p-orbital of the boron atom (forming an unreactive sp³ hybridized intramolecular B-N bond) or, more detrimentally, coordinate to the electrophilic Pd(II) intermediate following oxidative addition. This creates a bulky, sterically congested palladacycle that physically blocks the transmetalation step[1].

  • Electronic Instability (Protodeboronation): The 3-fluoro substituent acts as a strong electron-withdrawing group (EWG). While this beneficially lowers the pKa of the boronic acid—allowing the reactive boronate anion to form at physiological or mildly basic pH[2]—it simultaneously polarizes and weakens the C-B bond. If transmetalation is delayed due to the steric blockade described above, the boronic acid rapidly undergoes protodeboronation (cleavage of the C-B bond by water/base), destroying the starting material[3][4].

Mechanism A Pd(II) Aryl Halide Intermediate B Amine Coordination (Dynamic Steric Blockade) A->B Weak Ligands (Amine outcompetes) D Transmetalation (Boronate Pathway) A->D Bulky Ligands (XPhos) (Prevents Amine Binding) C Protodeboronation (Degraded Byproduct) B->C Base + Heat (Stalled Cycle) E Desired Biaryl Product D->E Reductive Elimination

Fig 1: Mechanistic divergence caused by dynamic steric hindrance and amine coordination.

Frequently Asked Questions (FAQs)

Q1: My reaction yields mostly the des-borylated fluorophenyl ether. Why is this happening? A: You are observing protodeboronation. The 3-fluoro group lowers the activation energy for hydrolytic C-B bond cleavage. Because your standard catalyst (e.g., Pd(PPh₃)₄) is being poisoned by the dimethylamino tail, the transmetalation step is stalled. Left in a basic, aqueous environment at elevated temperatures, the unreacted boronic acid simply degrades[3]. You must accelerate transmetalation by switching to a highly active, bulky dialkylbiaryl phosphine ligand like XPhos.

Q2: Can I just add more catalyst to overcome the amine poisoning? A: No. Increasing the catalyst loading of a susceptible system (like Pd(dppf)Cl₂) will only lead to rapid aggregation into inactive Pd black, as the amine will continue to outcompete the weak ligands. Instead of increasing the amount of catalyst, you must increase the steric dominance of the ligand[1].

Q3: Should I use a purely aqueous solvent to dissolve this polar boronic acid? A: Avoid purely aqueous systems. While the dimethylamino group makes the molecule water-soluble, water exacerbates protodeboronation[4]. Use a biphasic system like 1,4-Dioxane/H₂O (typically 4:1 or 5:1). This allows the base to dissolve in the aqueous phase while keeping the active Pd catalytic cycle in the organic phase, minimizing the time the boronic acid spends in a purely hydrolytic environment.

Q4: Does pre-protonating the amine help? A: Yes, in certain cases. By using a slightly weaker base (like K₃PO₄ instead of NaOH) or adjusting the pH, the tertiary amine remains partially protonated (ammonium salt). An ammonium cation has no lone pair available to coordinate with the Pd catalyst, effectively neutralizing the dynamic steric hindrance.

Troubleshooting Matrix & Quantitative Optimization

To empirically demonstrate the causality of ligand choice on overcoming this specific steric hindrance, refer to the optimization data below.

Table 1: Optimization of Reaction Conditions for 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

LigandBaseSolvent SystemTemp (°C)Yield (%)Primary Issue / Causality
PPh₃Na₂CO₃Toluene/H₂O (4:1)80<10%Catalyst Poisoning: Small ligand allows amine to bind Pd.
dppfK₂CO₃Dioxane/H₂O (4:1)8025%Protodeboronation: Transmetalation is too slow.
SPhosK₃PO₄Toluene/H₂O (4:1)10082%Minor Degradation: Good conversion, but high temp degrades some SM.
XPhos K₃PO₄ Dioxane/H₂O (5:1) 80 88% Optimal: Bulky ligand blocks amine; mild base limits degradation.

Optimized Experimental Protocol

This self-validating protocol utilizes the Buchwald ligand XPhos to create a sterically demanding environment around the palladium center, preventing the dimethylamino group from coordinating while accelerating the transmetalation of the base-sensitive boronic acid.

Protocol S1 1. Reagent Prep (Aryl Halide + Boronic Acid) S2 2. Catalyst Assembly Pd2(dba)3 + XPhos S1->S2 S3 3. Solvent/Base Dioxane/H2O (5:1) + K3PO4 S2->S3 S4 4. Thermal Activation 80°C, 2-4 hrs (Argon) S3->S4 S5 5. In-Process Validation LCMS Conversion Check S4->S5

Fig 2: Optimized workflow for coupling amine-containing boronic acids.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv) and 4-(3-(dimethylamino)propoxy)-3-fluorophenylboronic acid (1.3 equiv). Note: The slight excess compensates for any unavoidable trace protodeboronation.

  • Add anhydrous K₃PO₄ (3.0 equiv). The use of phosphate over carbonate ensures a milder pH, reducing the rate of C-B bond hydrolysis[4].

Step 2: Catalyst Assembly

  • Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%).

  • Causality Note: The 1:2 ratio of Pd to XPhos ensures the formation of the highly active monoligated L₁Pd(0) species. The extreme steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos creates a protective "pocket" that physically excludes the flexible dimethylamino tail from accessing the metal center[1].

Step 3: Solvent Addition and Degassing

  • Add a 5:1 mixture of 1,4-Dioxane and degassed DI Water (e.g., 5 mL Dioxane / 1 mL H₂O per mmol of substrate).

  • Sparge the mixture with ultra-pure Argon for 15 minutes. Critical: Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalyst.

Step 4: Thermal Activation

  • Seal the flask and heat to 80 °C in a pre-heated oil bath. Stir vigorously (1000 RPM) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Allow the reaction to proceed for 2 to 4 hours.

Step 5: Self-Validation (In-Process Check)

  • After 2 hours, sample the organic layer. Dilute with LCMS-grade acetonitrile and inject into the LCMS.

  • Validation Checkpoints:

    • Success: Disappearance of the aryl halide mass; appearance of the desired biaryl mass (M+H).

    • Failure Mode 1: Presence of mass corresponding to 1-(3-fluorophenoxy)-N,N-dimethylpropan-1-amine (protodeboronation byproduct). Action: Your solvent system was not sufficiently degassed, or the base concentration was too high.

    • Failure Mode 2: Unreacted aryl halide and unreacted boronic acid. Action: Catalyst poisoning occurred. Ensure XPhos was not oxidized prior to use.

Step 6: Workup

  • Cool to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase chromatography (C18) using a generic Water/Acetonitrile gradient with 0.1% TFA (to keep the amine protonated and improve peak shape).

References

  • Buchwald, S. L., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at:[Link]

  • Lennartson, A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at:[Link]

  • Wang, J., et al. (2025). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. Available at:[Link]

  • Molander, G. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR characterization of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid Introduction: The Structural Elucidation of Complex Phenylboronic Acids Phenylboronic acids ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

Introduction: The Structural Elucidation of Complex Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their utility extends into materials science, sensor development, and drug discovery, where they serve as crucial building blocks for complex molecular architectures. 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, in particular, combines several key functional groups: a boronic acid for coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a dimethylaminopropoxy chain to enhance solubility and provide a basic handle for salt formation or further functionalization.

Precise structural verification of such multi-functionalized reagents is paramount to ensure the success of subsequent synthetic steps and the integrity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous information on the molecular skeleton and electronic environment. This guide provides a detailed protocol and comparative analysis for the ¹H and ¹³C NMR characterization of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, offering insights grounded in the practical challenges and nuances of analyzing boronic acid species.

The Challenge: Overcoming Boroxine Formation in NMR

A primary difficulty in the NMR analysis of phenylboronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines through dehydration. This equilibrium between the monomeric acid and the boroxine can lead to signal broadening, the appearance of multiple sets of signals, or spectra that are difficult to interpret.[1][2] The experimental protocol must be designed to favor the monomeric species to ensure a clean, interpretable spectrum.

Experimental Protocol: A Validated Workflow for High-Fidelity NMR

The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra of functionalized phenylboronic acids by carefully selecting the solvent and sample conditions.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh approximately 10-15 mg of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its polar, aprotic nature effectively solubilizes the boronic acid and disrupts the hydrogen bonding that promotes boroxine formation.[2] Unlike CDCl₃, it also allows for the observation of exchangeable protons from the B(OH)₂ group.

    • Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. A clear, homogenous solution is essential.

  • NMR Data Acquisition :

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR : Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.

    • Confirmation of Exchangeable Protons : After initial spectra are acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the B(OH)₂ protons (and any potential ammonium proton if the amine is protonated) will disappear or significantly diminish, confirming their assignment.[1]

    • 2D NMR (Optional but Recommended) : For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_val Validation cluster_analysis Data Analysis p1 Weigh 10-15 mg of Sample p2 Add ~0.6 mL DMSO-d6 p1->p2 p3 Dissolve via Vortex/Sonication p2->p3 a1 Acquire 1H NMR Spectrum p3->a1 Transfer to Spectrometer a2 Acquire 13C NMR Spectrum a1->a2 a3 Optional: 2D NMR (COSY, HSQC) a2->a3 an1 Assign Peaks a2->an1 a3->an1 v1 Add 1 drop of D2O v2 Re-acquire 1H NMR v1->v2 v3 Confirm disappearance of B(OH)2 / NH+ signals v2->v3 v3->an1 an2 Interpret Coupling Constants (esp. J H-F, J C-F) an1->an2

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring drug safety and efficacy. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, a critical building block in modern medicinal chemistry. We will explore the causality behind the experimental choices in the HPLC method validation process, following the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, and compare its performance with alternative analytical technologies like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity for Boronic Acids

Boronic acids are indispensable reagents in synthetic organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The purity of the boronic acid starting material directly influences the reaction yield, impurity profile, and overall quality of the final API. Common impurities in boronic acids include their corresponding anhydrides (boroxines), starting materials, and byproducts from their synthesis. Therefore, a robust and validated analytical method is not just a regulatory requirement but a scientific necessity.

HPLC Method Development and Validation: A Deep Dive

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. For a purity assay, the HPLC method must be specific, linear, accurate, precise, and robust.

Rationale for Initial HPLC Method Parameters

Given the structure of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, a reversed-phase HPLC method is the logical starting point. The molecule possesses both hydrophobic (phenyl ring, propoxy chain) and polar/ionizable (dimethylamino, boronic acid) functionalities.

  • Column Selection: A C18 column with low silanol activity is recommended to minimize peak tailing caused by the interaction of the boronic acid moiety with residual silanols on the silica surface.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is suitable. The pH of the aqueous phase is a critical parameter. The dimethylamino group (a tertiary amine) will be protonated at acidic pH, enhancing its retention on a C18 column. The boronic acid group has a pKa that can be influenced by substituents; for fluorinated phenylboronic acids, the pKa is often slightly acidic.[1] A starting pH of around 3-4 would be a good choice to ensure the amine is protonated and to control the ionization state of the boronic acid.

  • Detection: The phenyl ring with its substituents is expected to have a UV absorbance maximum in the range of 250-280 nm. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength and for assessing peak purity.

The Validation Workflow: An ICH Q2(R1) Guided Approach

The following diagram illustrates the typical workflow for HPLC method validation according to ICH Q2(R1) guidelines.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop & Optimize HPLC Method (Column, Mobile Phase, Gradient, etc.) Specificity Specificity / Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Final Check

Caption: HPLC Method Validation Workflow based on ICH Q2(R1).

Experimental Protocols for HPLC Method Validation

The following are detailed, step-by-step methodologies for validating the HPLC method for 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid purity.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Prepare a solution of the 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid reference standard.

    • Prepare solutions of known potential impurities (e.g., starting materials for its synthesis, potential degradation products like the corresponding boroxine).

    • Prepare a placebo solution (a mixture of all formulation components except the API, if applicable).

    • Inject each solution separately into the HPLC system.

    • Inject a mixture of the reference standard and the potential impurities.

    • Analyze the chromatograms to ensure that the principal peak (the analyte) is well-resolved from any impurity peaks and that there is no interference from the placebo.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five dilutions of the stock solution, covering a range of 80% to 120% of the expected sample concentration.

    • Inject each dilution in triplicate.

    • Plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

3. Accuracy: Accuracy is the closeness of the test results to the true value.[3]

  • Protocol:

    • Prepare a placebo solution.

    • Spike the placebo solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • The mean recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).

4. Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is assessed at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability):

    • Prepare at least six independent samples of the analyte at 100% of the target concentration.

    • Analyze the samples under the same operating conditions over a short interval of time.

    • Calculate the Relative Standard Deviation (RSD) of the results. The RSD should be ≤ 2.0%.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined results from both studies. The RSD should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject a series of dilute solutions of the analyte and determine the concentrations that correspond to these signal-to-noise ratios.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a system suitability solution under each of the modified conditions.

    • Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, peak tailing, theoretical plates).

Comparative Analysis: HPLC vs. UPLC-MS and qNMR

While a validated HPLC method is a workhorse for purity determination, other techniques offer distinct advantages, particularly for complex samples or when absolute quantification is required.

UPLC-MS: The Power of Speed and Specificity

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers significant improvements in speed and resolution over traditional HPLC.

  • Principle: UPLC utilizes smaller particle size columns (<2 µm), which allows for faster separations and higher peak capacities. The mass spectrometer provides highly specific detection based on the mass-to-charge ratio of the analyte and its fragments, enabling unambiguous peak identification, even in complex matrices. A highly sensitive LC-MS/MS method can be developed for the trace level quantification of boronic acids.[4]

  • Experimental Protocol (UPLC-MS):

    • Instrumentation: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Column: A sub-2 µm C18 or similar reversed-phase column.

    • Mobile Phase: Similar to HPLC, but often with volatile buffers like ammonium formate or ammonium acetate to be compatible with the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode. For 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, positive ion mode would be suitable for protonating the dimethylamino group.

    • Detection: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity in a triple quadrupole MS, or full scan high-resolution MS for identification of unknown impurities.

qNMR: The Gold Standard for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.

  • Principle: The integrated signal area of a specific nucleus (typically ¹H) in an NMR spectrum is directly proportional to the number of those nuclei in the molecule.[5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

  • Experimental Protocol (¹H qNMR):

    • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Internal Standard: A certified reference material that is stable, has a known purity, and has signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

    • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).

    • Sample Preparation: Accurately weigh the analyte and the internal standard into an NMR tube and dissolve them in a known volume of the deuterated solvent.

    • Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

    • Calculation: The purity is calculated based on the ratio of the integrals of the analyte and internal standard signals, their respective number of protons, and their molar masses.

Performance Comparison

The following table summarizes the key performance characteristics of the three techniques for the purity analysis of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid.

ParameterHPLC-UVUPLC-MS¹H qNMR
Principle Comparative, based on separation and UV detection.Comparative, based on high-resolution separation and mass detection.Absolute, based on signal intensity proportional to molar concentration.[2]
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, provides mass information for unambiguous identification.Excellent, provides structural information for each component.
Sensitivity (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 5 ng/mL (MRM mode)[2]~0.1 - 0.2% (impurity dependent)
Precision (%RSD) < 2%< 5-10% (at low levels)< 1%
Accuracy (% Recovery) 98 - 102%90 - 110% (impurity dependent)Highly accurate, considered a primary method.
Throughput ModerateHighLow
Reference Standard Requires a specific reference standard of the analyte.Requires a specific reference standard for quantification.Does not require a specific reference standard of the analyte.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical method for determining the purity of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid depends on the specific requirements of the analysis.

  • Validated HPLC-UV is a robust, reliable, and cost-effective method for routine quality control and release testing, provided a well-characterized reference standard is available. Its validation according to ICH Q2(R1) ensures data integrity for regulatory submissions.

  • UPLC-MS is the method of choice for impurity profiling, identification of unknown impurities, and for analyses requiring very high sensitivity, such as the detection of potentially genotoxic impurities.

  • qNMR serves as an invaluable tool for the absolute purity determination of reference standards and for resolving discrepancies observed with other methods, such as those arising from differences in the UV response factors of impurities.

A comprehensive analytical strategy will often leverage the strengths of each of these techniques at different stages of the drug development process. The following diagram illustrates a decision-making framework for selecting the appropriate analytical method.

Analytical Method Selection Start Define Analytical Need RoutineQC Routine QC / Release Testing? Start->RoutineQC ImpurityID Impurity Identification / High Sensitivity? RoutineQC->ImpurityID No HPLC Validated HPLC-UV RoutineQC->HPLC Yes RefStdCert Reference Standard Certification? ImpurityID->RefStdCert No UPLCMS UPLC-MS ImpurityID->UPLCMS Yes qNMR qNMR RefStdCert->qNMR Yes

Caption: Decision tree for selecting the optimal analytical method.

By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their pharmaceutical compounds.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • PubChem. (3-(Dimethylamino)-4-fluorophenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722.
  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Available at: [Link]

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic Acid: An Analysis and Comparison

For researchers and professionals in drug development and materials science, the precise characterization of novel molecules is paramount. 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is a compound of interest...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel molecules is paramount. 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is a compound of interest, likely for its potential applications in areas such as bioconjugation, sensing, or as a building block in Suzuki-Miyaura coupling reactions. Infrared (IR) spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups, offering a crucial data point for structural elucidation and quality control. This guide provides an in-depth analysis of the expected IR absorption bands for this molecule, compared with related compounds, and establishes a protocol for acquiring high-quality spectral data.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum, we must first dissect the molecular structure of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid and identify the bonds that will give rise to characteristic absorption bands.

Caption: Molecular structure of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid.

The key functional groups to consider are:

  • Boronic Acid (-B(OH)₂): This group will exhibit O-H stretching and bending, as well as B-O stretching vibrations.

  • Aromatic Ring (Phenyl): Look for C-H stretching and out-of-plane bending, as well as C=C stretching within the ring.

  • Fluoro Substituent (C-F): A characteristic C-F stretching band is expected.

  • Aryl Ether (Ar-O-R): The C-O stretching of the ether linkage will be a key indicator.

  • Alkyl Chain (-CH₂-): C-H stretching and bending vibrations will be present.

  • Tertiary Amine (-N(CH₃)₂): The C-N stretching of the tertiary amine is the primary feature to identify.

Predicted IR Absorption Bands: A Comparative Analysis

The following table outlines the predicted IR absorption bands for 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, with comparisons to simpler, related structures to provide context and aid in spectral assignment.

Vibrational Mode Expected Wavenumber (cm⁻¹) for Target Molecule Comparative Data for Simpler Molecules Intensity Notes
O-H Stretch (Boronic Acid) 3500 - 3200Phenylboronic acid: ~3280 cm⁻¹[1][2]Strong, BroadThe broadness is due to intermolecular hydrogen bonding. In dilute, non-polar solvents, a sharper "free" O-H band may be observed at higher frequencies (~3635 cm⁻¹ for 2-fluorophenylboronic acid in CHCl₃)[3].
Aromatic C-H Stretch 3100 - 3000Phenylboronic acid: Multiple weak bands in this region[4].Weak to MediumCharacteristic of sp² C-H bonds on the aromatic ring.
Aliphatic C-H Stretch 2980 - 2850Propane, Dimethylamine: Multiple bands in this region[5][6].Medium to StrongArises from the propoxy chain and the methyl groups on the nitrogen.
Aromatic C=C Stretch 1610 - 1580 & 1500 - 1450Phenylboronic acid: Bands around 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ region[4][7].Medium to StrongThese bands confirm the presence of the aromatic ring.
B-O Stretch 1380 - 1310Phenylboronic acid: ~1350 cm⁻¹[8]. Boronate esters show B-O stretching around 1065 cm⁻¹[9].StrongThis is a key diagnostic peak for the boronic acid moiety.
C-F Stretch 1300 - 1100Fluoro compounds generally show a strong absorption in the 1400-1000 cm⁻¹ range[10][11][12][13].StrongThe exact position can be influenced by the aromatic system.
Aryl Ether C-O Stretch 1275 - 1200Anisole (methyl phenyl ether): ~1250 cm⁻¹[14][15].StrongCharacteristic of the Ar-O-C asymmetric stretch.
Aliphatic C-N Stretch 1250 - 1020Triethylamine: ~1214 cm⁻¹[16].Weak to MediumC-N stretching bands for tertiary amines can be weak and fall in a crowded region of the spectrum, making them difficult to definitively assign[16][17][18].
Aromatic C-H Out-of-Plane Bending 900 - 800Dependent on substitution pattern. For 1,2,4-trisubstituted rings, a band in the 840-790 cm⁻¹ range is expected[10][13].StrongThis region is highly diagnostic of the substitution pattern on the benzene ring.
O-H Bend (Boronic Acid) 1200 - 1100 (in-plane), ~700 (out-of-plane)Phenylboronic acid: In-plane and out-of-plane B-O-H bending modes are observed[19].MediumCan overlap with other absorptions.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a reliable IR spectrum of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, the following protocol is recommended.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Sample Dry Sample Mix Grind to Fine Powder Sample->Mix KBr Dry KBr Powder KBr->Mix Press Press into Pellet Mix->Press FTIR FTIR Spectrometer Press->FTIR Background Collect Background Spectrum FTIR->Background SampleScan Collect Sample Spectrum Background->SampleScan Process Process Spectrum (e.g., Baseline Correction) SampleScan->Process Analyze Analyze and Assign Peaks Process->Analyze

Caption: Workflow for obtaining an IR spectrum via the KBr pellet method.

Methodology: KBr Pellet Technique

This solid-state method is often preferred for boronic acids to observe the effects of intermolecular hydrogen bonding.

  • Sample Preparation:

    • Ensure the sample of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is thoroughly dried to avoid a broad O-H band from water obscuring the spectrum.

    • Use spectroscopy-grade potassium bromide (KBr), also thoroughly dried.

    • In an agate mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum with an empty sample compartment.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Identify and label the major absorption bands and compare them to the predicted values in the table above.

Concluding Remarks

The IR spectrum of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is expected to be rich with information, providing clear evidence for its key functional groups. The strong, broad O-H stretch, the prominent B-O and C-F stretching bands, and the characteristic absorptions of the substituted aromatic ring will serve as the primary identifiers. While the C-N stretch of the tertiary amine may be less distinct, its presence is inferred by the accompanying aliphatic C-H stretches of the propoxy and N-methyl groups. By following a meticulous experimental protocol and using comparative data for spectral interpretation, researchers can confidently use IR spectroscopy as a foundational tool for the characterization of this and other complex boronic acid derivatives.

References

  • Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Scilit. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Arote, S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. [Link]

  • Oliveira, B. L., & Tormena, C. F. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1146–1154. [Link]

  • ResearchGate. (n.d.). Infrared spectra around the energy region where the symmetric B−O−H bend stretch in the BDBA crosslinker arises. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • Hines, J. D., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(13), 5438-5445. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Infrared (IR)Spectroscopy. (n.d.). [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. [Link]

  • Infrared Spectroscopy. (n.d.). [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • Alexeev, V. L., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8339-8342. [Link]

  • D'auria, S., et al. (2009). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence, 19(4), 651-657. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid
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